N-(Propargyl-PEG4)-Biocytin N-(Propargyl-PEG4)-Biocytin N-(Propargyl-PEG4)-biocytin is a biotin PEG derivative containing a carboxylic group and an alkyne group. Reaction of carboxylic with primary amino (-NH2) forms stable, irreversible amide bonds. The alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound.
Brand Name: Vulcanchem
CAS No.: 2055042-71-0
VCID: VC0537599
InChI: InChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1
SMILES: C#CCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Molecular Formula: C28H46N4O9S
Molecular Weight: 614.76

N-(Propargyl-PEG4)-Biocytin

CAS No.: 2055042-71-0

Cat. No.: VC0537599

Molecular Formula: C28H46N4O9S

Molecular Weight: 614.76

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(Propargyl-PEG4)-Biocytin - 2055042-71-0

Specification

Description N-(Propargyl-PEG4)-biocytin is a biotin PEG derivative containing a carboxylic group and an alkyne group. Reaction of carboxylic with primary amino (-NH2) forms stable, irreversible amide bonds. The alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound.
CAS No. 2055042-71-0
Molecular Formula C28H46N4O9S
Molecular Weight 614.76
IUPAC Name (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid
Standard InChI InChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1
Standard InChI Key IPPRUAQKQUEPCX-HZLPDVBGSA-N
SMILES C#CCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Appearance Solid powder

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